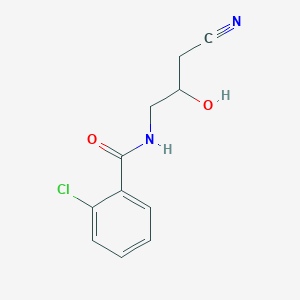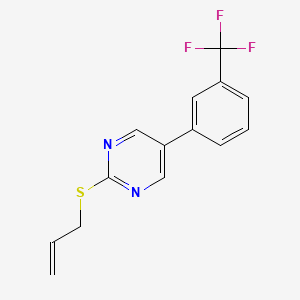![molecular formula C19H12ClF3N4O2 B3036383 2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione CAS No. 339278-09-0](/img/structure/B3036383.png)
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione is C8H8ClF3N2 . Its molecular weight is approximately 293.14 g/mol . The compound’s 3D structure and spatial arrangement of atoms play a crucial role in its biological activity.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione”:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential as a therapeutic agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules . Research has shown that derivatives of trifluoromethylpyridine are being explored for their efficacy in treating various diseases, including cancer and infectious diseases .
Agrochemical Applications
In the field of agrochemicals, this compound is utilized for its pesticidal properties. The trifluoromethyl group contributes to the compound’s effectiveness in protecting crops from pests . It is a key structural motif in many active agrochemical ingredients, helping to improve crop yield and reduce losses due to pest infestations .
Veterinary Medicine
This compound also finds applications in veterinary medicine. Similar to its use in human pharmaceuticals, the trifluoromethyl group enhances the efficacy and stability of veterinary drugs . It is used in formulations designed to treat a variety of animal diseases, ensuring better health and productivity in livestock .
Material Science
In material science, this compound is explored for its unique chemical properties. The presence of the trifluoromethyl group imparts desirable characteristics such as increased thermal stability and resistance to chemical degradation . These properties make it suitable for use in the development of advanced materials and coatings.
Catalysis
The compound is also studied for its potential as a catalyst in various chemical reactions. The trifluoromethyl group can influence the reactivity and selectivity of catalytic processes, making it a valuable component in the synthesis of complex organic molecules . This application is particularly relevant in the pharmaceutical and fine chemical industries.
Environmental Science
In environmental science, this compound is investigated for its role in the degradation of pollutants. The unique chemical structure allows it to participate in reactions that break down harmful substances in the environment . This application is crucial for developing sustainable methods to manage and mitigate pollution.
Biological Research
This compound is used as a tool in biological research to study enzyme interactions and cellular processes. The trifluoromethyl group can act as a probe, helping researchers understand the mechanisms of enzyme activity and inhibition . This knowledge is essential for the development of new drugs and therapeutic strategies.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a versatile intermediate in the production of various chemical compounds . This application is fundamental to the advancement of chemical synthesis techniques.
properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O2/c1-25(16-13(20)9-11(10-24-16)19(21,22)23)27-17(28)12-5-4-6-14(15(12)18(27)29)26-7-2-3-8-26/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZIXDFRUQYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111893 | |
| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-4-(1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione | |
CAS RN |
339278-09-0 | |
| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-4-(1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339278-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-4-(1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B3036300.png)


![2-[(2-Chlorobenzoyl)amino]-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3036305.png)
![Dimethyl 5-(4-chlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3036306.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone](/img/structure/B3036308.png)
![3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036311.png)
![2-{[(4-chlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036312.png)
![3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B3036313.png)
![2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B3036315.png)
![2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3036318.png)
![2-[3-[2-(2,4-Dichlorophenyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3036320.png)
![3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol](/img/structure/B3036322.png)
![(4-Chlorophenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036323.png)